Crystal Structure Comparison with 5-Nitroisophthalic Acid
The single-crystal X-ray structure of 2-nitroisophthalic acid reveals a distinct molecular conformation wherein the nitro group plane is nearly perpendicular to the benzene ring plane with a dihedral angle of ~96°, and all non-nitro atoms are co-planar [1]. This ortho-substituted geometry contrasts with 5-nitroisophthalic acid where the nitro group is meta to both carboxyls, resulting in different hydrogen-bonding networks and crystal packing arrangements [2]. The compound crystallizes in monoclinic C2/c space group with unit cell volume 866.2(3) ų at 150 K [1].
| Evidence Dimension | Nitro group dihedral angle relative to benzene ring |
|---|---|
| Target Compound Data | ~96° (nearly perpendicular) |
| Comparator Or Baseline | 5-Nitroisophthalic acid: meta-substituted geometry with different hydrogen-bonding motifs |
| Quantified Difference | Qualitative difference in molecular conformation and hydrogen bonding architecture |
| Conditions | Single-crystal X-ray diffraction at 150(2) K, Mo Kα radiation |
Why This Matters
The distinct dihedral angle determines metal coordination geometry and framework dimensionality in coordination polymers, making 2-nitroisophthalic acid non-interchangeable with the 5-nitro isomer in MOF synthesis.
- [1] Li, S.-J., Li, K., & Li, Y.-W. (2020). The crystal structure of 2-nitroisophthalic acid, C8H5NO6. Zeitschrift für Kristallographie - New Crystal Structures, 235(2), 399-400. View Source
- [2] Ma, L.-F., Wang, L.-Y., Hu, J.-L., Wang, Y.-Y., Batten, S.R., & Wang, J.-G. (2009). Substituent effect on the assembly of coordination polymers containing isophthalic acid and its 5-substituted derivatives. CrystEngComm. View Source
